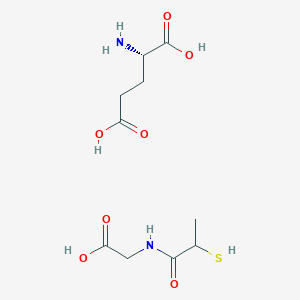
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical structures The first part, (2S)-2-aminopentanedioic acid, is an amino acid derivative, while the second part, 2-(2-sulfanylpropanoylamino)acetic acid, contains a sulfanyl group and an acetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The first part, (2S)-2-aminopentanedioic acid, can be synthesized through the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The second part, 2-(2-sulfanylpropanoylamino)acetic acid, can be synthesized by reacting 2-sulfanylpropanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of amino acid metabolism and enzyme activity.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The amino acid derivative part can interact with enzymes involved in amino acid metabolism, while the sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting their activity. This dual mechanism allows the compound to modulate multiple biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminopentanedioic acid: An amino acid derivative with similar metabolic properties.
2-sulfanylpropanoic acid: A compound with a sulfanyl group that can form disulfide bonds.
Glycine: A simple amino acid that can be used as a building block in peptide synthesis.
Uniqueness
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid is unique due to its combination of an amino acid derivative and a sulfanyl group. This allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components.
Properties
CAS No. |
921199-96-4 |
|---|---|
Molecular Formula |
C10H18N2O7S |
Molecular Weight |
310.33 g/mol |
IUPAC Name |
(2S)-2-aminopentanedioic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO4.C5H9NO3S/c6-3(5(9)10)1-2-4(7)8;1-3(10)5(9)6-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t3-;/m0./s1 |
InChI Key |
ZZFXGKPSPQTMPS-DFWYDOINSA-N |
Isomeric SMILES |
CC(C(=O)NCC(=O)O)S.C(CC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S.C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


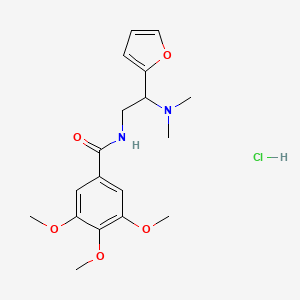
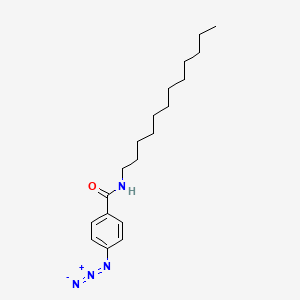
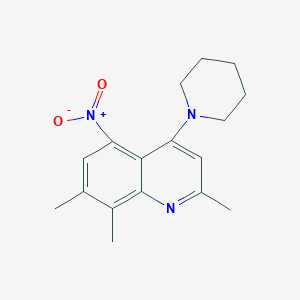
![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
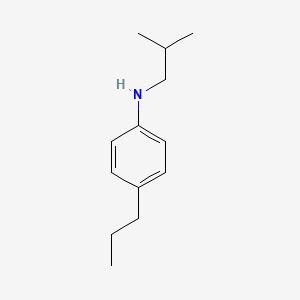
![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
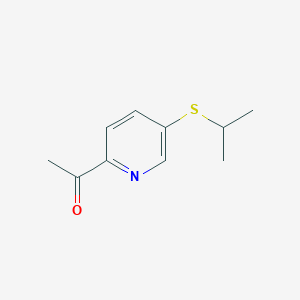
![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)

![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
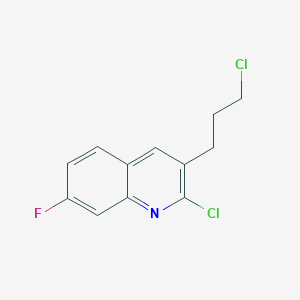
![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
![(3S,3'aR,8'aS,8'bS)-5-fluoro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637512.png)
